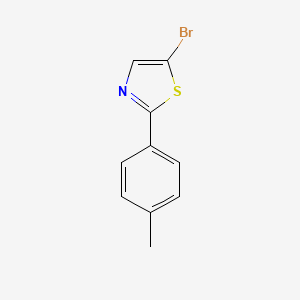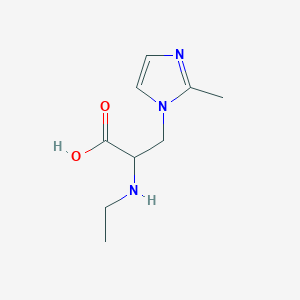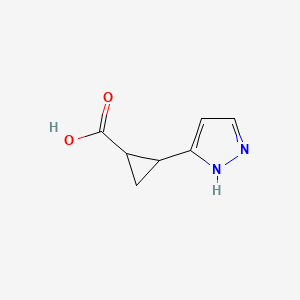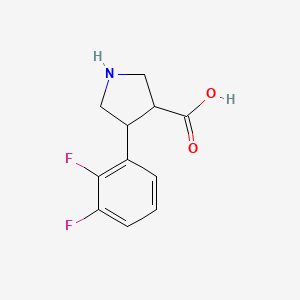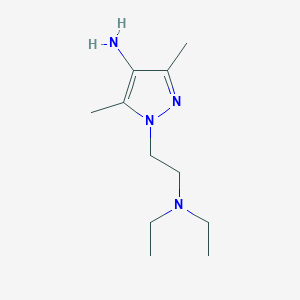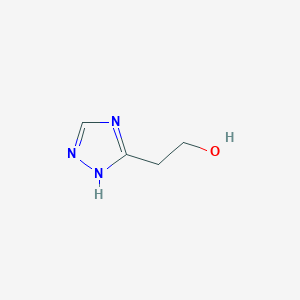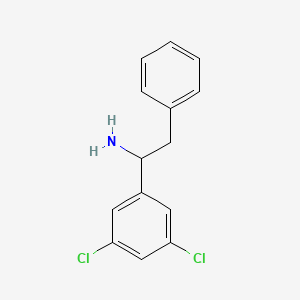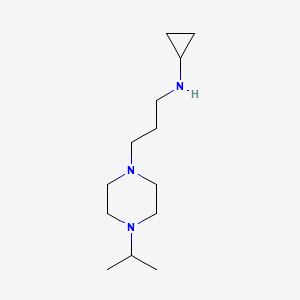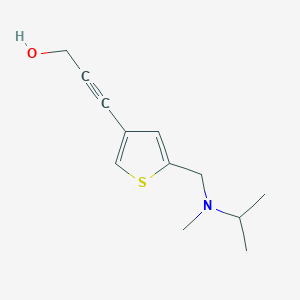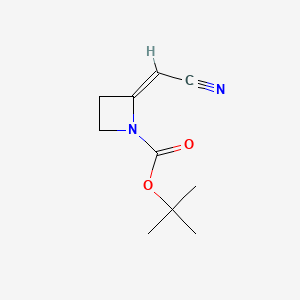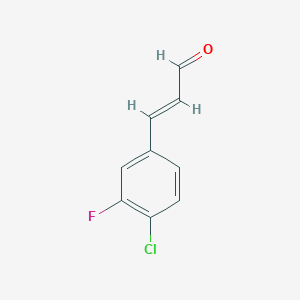
3-(4-Chloro-3-fluorophenyl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-3-fluorophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6ClFO. It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with an acrylaldehyde group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)acrylaldehyde typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with an appropriate reagent to introduce the acryl group. One common method is the Knoevenagel condensation, where 4-chloro-3-fluorobenzaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as piperidine or pyridine are used to facilitate the Knoevenagel condensation, and the reaction is conducted in large reactors with precise temperature and pressure control to optimize the production rate.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chloro-3-fluorophenyl)acrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Chloro-3-fluorophenyl)acrylic acid.
Reduction: 3-(4-Chloro-3-fluorophenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Chloro-3-fluorophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)acrylaldehyde involves its reactivity with various functional groups. The aldehyde group can form Schiff bases with amines, while the chloro and fluoro substituents can participate in electrophilic aromatic substitution reactions. These interactions are crucial for its role as an intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)acrylaldehyde: Lacks the fluoro substituent, which may affect its reactivity and applications.
3-(4-Fluorophenyl)acrylaldehyde: Lacks the chloro substituent, leading to different chemical properties.
3-(4-Bromo-3-fluorophenyl)acrylaldehyde: Contains a bromo substituent instead of chloro, which can influence its reactivity.
Uniqueness
3-(4-Chloro-3-fluorophenyl)acrylaldehyde is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric effects, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Formule moléculaire |
C9H6ClFO |
|---|---|
Poids moléculaire |
184.59 g/mol |
Nom IUPAC |
(E)-3-(4-chloro-3-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClFO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-6H/b2-1+ |
Clé InChI |
PSNZIQFQQNCEPH-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C=O)F)Cl |
SMILES canonique |
C1=CC(=C(C=C1C=CC=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


